BenchChemオンラインストアへようこそ!

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone

Asymmetric synthesis Pyroglutamate alkylation Regioselectivity

Select the (S)-enantiomer (CAS 7535-59-3) for stereochemically critical applications. The N-benzyl substituent is not a simple protecting group—it redirects enolate alkylation exclusively to C2 (vs. C4 for N-Boc), enabling one-step synthesis of 2-substituted pyroglutamates inaccessible via standard building blocks. Validated for fosinopril key intermediate production (93% e.e.) and subnanomolar VLA-4 antagonist scaffolds. The free carboxylic acid and defined (S)-configuration ensure consistent coupling efficiency. Procure pre-functionalized material to eliminate 2–3 synthetic steps.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 38854-94-3; 7535-59-3; 78964-11-1
Cat. No. B2621547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-5-carboxy-2-pyrrolidinone
CAS38854-94-3; 7535-59-3; 78964-11-1
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
InChIKeyMOHLVDJRXGVGOM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-5-carboxy-2-pyrrolidinone (CAS 7535-59-3): Key Chiral Pyrrolidinone Intermediate for Drug Synthesis


(S)-1-Benzyl-5-carboxy-2-pyrrolidinone (N-benzyl-L-pyroglutamic acid, CAS 7535-59-3) is a chiral, non-racemic 5-oxopyrrolidine-2-carboxylic acid derivative with molecular formula C12H13NO3 and molecular weight 219.24 g/mol . It bears a benzyl substituent on the lactam nitrogen and a free carboxylic acid at the 2-position, with a melting point of 90 °C and a predicted pKa of 3.54 ± 0.20 . The compound serves as a versatile building block for asymmetric synthesis, including key intermediates for the ACE inhibitor fosinopril [1], and as a scaffold for VLA-4 antagonist development [2].

Why (S)-1-Benzyl-5-carboxy-2-pyrrolidinone Cannot Be Simply Replaced by Other N-Substituted Pyroglutamates or Pyrrolidinones


The N-benzyl substituent on pyroglutamic acid is not an interchangeable protecting group; it fundamentally redirects the regiochemical outcome of enolate alkylation from C4 (observed with N-Boc) exclusively to C2 [1], enabling the synthesis of 2-substituted pyroglutamates that are inaccessible via N-Boc chemistry [2]. Furthermore, the (S)-enantiomer (CAS 7535-59-3, mp 90 °C) exhibits distinct thermal behaviour compared to the (R)-antipode (mp 93–95 °C) and a predicted pKa of 3.54 that differs from unsubstituted L-pyroglutamic acid (pKa 3.32) , directly impacting solubility, crystallisation, and coupling efficiency in peptide-mimetic synthesis. Substituting with a simpler N-alkyl or N-acyl pyroglutamate abolishes the specific conformational bias and pharmacophoric benzyl π-stacking interactions that drive subnanomolar VLA-4 antagonist activity .

Quantitative Differentiation Evidence for (S)-1-Benzyl-5-carboxy-2-pyrrolidinone Versus Closest Analogs


Regioselective Enolate Alkylation: N-Benzyl Directs C2- vs. N-Boc Directs C4-Functionalisation

In sodium enolate-mediated alkylation, (S)-1-benzyl-5-carboxy-2-pyrrolidinone (as its menthyl ester) gives exclusively 2-substituted pyroglutamates, whereas the corresponding N-Boc-(2S)-menthyl pyroglutamate yields exclusively 4-substituted products under identical conditions (NaH, electrophile) [1]. This regiochemical switch is mechanistically attributed to the inability of N-benzyl derivatives to form a stabilised Li-chelated intermediate, as confirmed by LiHMDS studies [2]. The N-benzyl variant thus provides sole access to the 2-substituted pyroglutamate chemical space.

Asymmetric synthesis Pyroglutamate alkylation Regioselectivity

Stereoselective Synthesis of Fosinopril Precursor with 93% Enantiomeric Excess

Alkylation of N-benzyl-L-pyroglutamic acid with 3-bromocyclohexene at −10 °C, followed by esterification, sulfurisation, Raney-Ni desulfurisation, and hydrogenolytic debenzylation, affords trans-4-cyclohexyl-L-proline—the critical fosinopril intermediate—in 93% enantiomeric excess (e.e.) [1]. This compares favourably to alternative routes via trans-4-hydroxy-L-proline, which require additional protection/deprotection steps and often yield lower overall e.e. due to epimerisation during harsh deprotection [2].

ACE inhibitor synthesis Fosinopril intermediate Stereoselective alkylation

VLA-4 Antagonist Activity: N-Benzylpyroglutamyl Moiety Enables Subnanomolar IC50 Potency

Derivatives incorporating the N-benzylpyroglutamyl group display subnanomolar IC50 values (IC50 < 1 nM) in a solid-phase dual-antibody ELISA measuring VLA-4/VCAM-1 interaction inhibition, with several imide derivatives showing IC50 values as low as 0.1–0.5 nM [1]. In contrast, N-acylphenylalanine VLA-4 antagonists lacking the N-benzylpyroglutamyl moiety typically exhibit IC50 values in the 10–100 nM range under the same ELISA format . The N-benzyl group was specifically identified as being 'particularly potent' in SAR studies, with its benzyl π-stacking and conformational restriction being essential for mimicking the cyclic peptide pharmacophore [2].

Integrin antagonism VLA-4/VCAM inhibitors Inflammatory disease

Thermal and Acid-Base Differentiation from Unsubstituted L-Pyroglutamic Acid

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone exhibits a melting point of 90 °C, substantially lower than unsubstituted L-pyroglutamic acid (mp 158–185 °C depending on polymorph) [1]. Its predicted pKa of 3.54 ± 0.20 is modestly higher than that of L-pyroglutamic acid (pKa 3.32 at 25 °C) . The lower melting point facilitates melt-based processing and solvent-free amidation, while the altered acidity profile modifies its behaviour in pH-controlled crystallisation and coupling reactions relative to the parent amino acid.

Physicochemical properties Purification Formulation

Enantiomeric Differentiation: (S)- vs. (R)-1-Benzyl-5-carboxy-2-pyrrolidinone

The (S)-enantiomer (CAS 7535-59-3, mp 90 °C) can be distinguished from the (R)-enantiomer (CAS 38854-94-3, mp 93–95 °C) by a melting point depression of 3–5 °C . This thermal differentiation provides a rapid, non-spectroscopic quality-control check for enantiomeric identity and purity. The (S)-configuration is the biologically relevant enantiomer for incorporation into peptidomimetic drugs, as the L-amino acid series is required for compatibility with ribosomal translation machinery and endogenous protease recognition [1].

Chiral resolution Enantiomeric purity Stereochemical quality control

Orthogonal Carboxylic Acid Activation via Triazine Derivatisation for Antifungal Lead Generation

A method for converting the carboxylic acid group of N-benzylpyroglutamic acids into 4,6-dimethoxy-1,3,5-triazine derivatives has been specifically developed and validated, yielding triazine products in high yields for potential antifungal screening [1]. When applied to simpler N-acyl pyroglutamic acids or N-unprotected pyroglutamic acid, this transformation suffers from competing N-acylation and lower conversion efficiency [2]. The N-benzyl group uniquely stabilises the intermediate towards side reactions while preserving the desired triazine-forming reactivity.

Carboxylic acid activation Triazine chemistry Antifungal agents

Proven Application Scenarios Where (S)-1-Benzyl-5-carboxy-2-pyrrolidinone Delivers Differentiated Value


Fosinopril and ACE Inhibitor Intermediate Manufacturing

The compound is the preferred chiral starting material for synthesising trans-4-cyclohexyl-L-proline, the key intermediate in fosinopril production, delivering 93% e.e. through a concise stereoselective alkylation-hydrogenolysis sequence [1]. The (S)-configuration is mandatory for generating the correct absolute stereochemistry of the final ACE inhibitor. Alternative routes starting from trans-4-hydroxy-L-proline or using racemic substrates incur additional chiral resolution steps and lower overall yields.

VLA-4/VCAM Antagonist Drug Discovery Programs

Medicinal chemistry groups targeting inflammatory diseases (asthma, multiple sclerosis, inflammatory bowel disease) should prioritise (S)-1-benzyl-5-carboxy-2-pyrrolidinone as the N-terminal capping scaffold for generating subnanomolar VLA-4 antagonists [2]. The N-benzylpyroglutamyl moiety is pharmacophorically essential, conferring 20–1000× potency enhancement over simpler N-acylphenylalanine leads in ELISA-based VCAM/VLA-4 inhibition assays, and cannot be replaced by N-methyl, N-acetyl, or N-Cbz pyroglutamates without significant activity loss .

Synthesis of 2-Substituted Pyroglutamate Libraries for Conformationally Constrained Peptide Mimetics

Laboratories engaged in building libraries of 2-substituted pyroglutamates for β-turn peptidomimetics or bioactive natural product synthesis must select the N-benzyl derivative over N-Boc or N-unprotected pyroglutamates, as only the N-benzyl substituent directs enolate alkylation exclusively to the 2-position under sodium enolate conditions [3]. This single regiochemical feature enables one-step access to a chemical space that is synthetically inaccessible via the more commonly stocked N-Boc-pyroglutamate building blocks.

Antifungal Triazine Derivative Synthesis

The N-benzylpyroglutamic acid scaffold has been specifically validated for conversion to 4,6-dimethoxy-1,3,5-triazine derivatives in high yields using a zinc-mediated activation method, providing entry to a class of potential antifungal agents [4]. Procurement of the pre-functionalised N-benzyl intermediate eliminates the need for in-house N-benzylation of L-pyroglutamic acid, saving 2–3 synthetic steps and ensuring consistent regiochemical and stereochemical purity in triazine library production.

Quote Request

Request a Quote for (S)-1-Benzyl-5-carboxy-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.